Cas no 266353-19-9 (Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester)

Technical Introduction: Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is a protected glycine derivative featuring both a Boc (tert-butoxycarbonyl) group and a cyanoethyl moiety. This compound is valuable in peptide synthesis, where the Boc group provides orthogonal protection for the amino functionality, enabling selective deprotection under mild acidic conditions. The methyl ester enhances solubility and reactivity in organic solvents, facilitating coupling reactions. The cyanoethyl group offers additional versatility for further functionalization. Its stability under basic conditions and compatibility with standard peptide-coupling reagents make it a practical intermediate for constructing complex molecular architectures. Suitable for research and industrial applications, this derivative ensures efficient and controlled synthetic pathways.
Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester structure
266353-19-9 structure
Product Name:Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
CAS No:266353-19-9
MF:C11H18N2O4
MW:242.271623134613
MDL:MFCD09031160
CID:239138
PubChem ID:11184089
Update Time:2025-06-15

Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • [tert-butoxycarbonyl-(2-cyanoethyl)amino]acetic acid methyl ester
    • N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester
    • DTXSID401157135
    • MFCD09031160
    • AKOS015963019
    • Methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
    • D84559
    • N-Boc-N-(2-Cyanoethyl)glycine methyl ester
    • METHYL 2-{[(TERT-BUTOXY)CARBONYL](2-CYANOETHYL)AMINOACETATE
    • 266353-19-9
    • SCHEMBL16710495
    • Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • MDL: MFCD09031160
    • Inchi: 1S/C11H18N2O4/c1-11(2,3)17-10(15)13(7-5-6-12)8-9(14)16-4/h5,7-8H2,1-4H3
    • InChI Key: PIECAIPOOZJSRR-UHFFFAOYSA-N
    • SMILES: O(C(N(CC(=O)OC)CCC#N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 242.12700
  • Monoisotopic Mass: 242.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 79.6Ų

Experimental Properties

  • Density: 1.112±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (8 g/l) (25 º C),
  • PSA: 79.63000
  • LogP: 1.31018

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Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:266353-19-9)Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Order Number:A1180903
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:45
Price ($):242.0/662.0
Email:sales@amadischem.com

Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester Related Literature

Additional information on Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester (CAS No. 266353-19-9): A Comprehensive Overview

Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, identified by its CAS number 266353-19-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of derivatives known for their versatile applications in synthetic biology and drug development. The unique structural features of this molecule, particularly its N-(2-cyanoethyl) and N-[(1,1-dimethylethoxy)carbonyl] functional groups, make it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester consists of a glycine backbone modified with two distinct substituents. The N-(2-cyanoethyl) group introduces a cyanoethyl moiety, which is known for its reactivity in various biochemical transformations. On the other hand, the N-[(1,1-dimethylethoxy)carbonyl] group, commonly referred to as an acetyl chloride derivative, enhances the compound's ability to participate in nucleophilic substitution reactions. These features make it a potent tool for researchers exploring new synthetic pathways and drug candidates.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies and personalized medicine. Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester has been investigated for its potential role in these advancements. Its structural properties allow it to serve as a precursor in the synthesis of peptide mimetics and protease inhibitors, which are crucial in treating various diseases such as cancer and infectious disorders. The compound's ability to undergo selective modifications makes it an attractive candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is its application in peptide coupling reactions. The presence of the acetyl chloride moiety facilitates the formation of amide bonds, which are fundamental in constructing biologically active peptides. Researchers have leveraged this property to develop novel methods for synthesizing complex peptide sequences with high precision. These advancements have not only improved the efficiency of peptide synthesis but also opened new avenues for therapeutic interventions.

The compound's role in drug development extends beyond peptide synthesis. It has been utilized in the creation of small-molecule inhibitors that target specific enzymatic pathways involved in disease progression. For instance, studies have demonstrated its effectiveness in inhibiting certain proteases that play a pivotal role in cancer cell proliferation. By modulating these enzymatic activities, Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester contributes to the development of innovative anticancer agents.

Recent research has also highlighted the compound's potential in regenerative medicine. Its structural versatility allows it to be incorporated into scaffolds that promote tissue growth and repair. By designing molecules that can mimic natural extracellular matrices, scientists aim to develop effective strategies for healing damaged tissues and organs. This application underscores the broad therapeutic potential of Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester across multiple medical disciplines.

The synthesis of Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester involves a series of well-defined chemical reactions that highlight its synthetic utility. The process typically begins with the activation of glycine derivatives followed by selective functionalization at both nitrogen atoms. The introduction of the cyanoethyl group is achieved through nucleophilic addition reactions, while the acetyl chloride moiety is incorporated via dehydration or oxidation processes. These steps require precise control over reaction conditions to ensure high yield and purity.

In conclusion, Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester (CAS No. 266353-19-9) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features enable it to serve as a versatile intermediate in peptide synthesis and drug design. The ongoing exploration of its applications in targeted therapies and regenerative medicine underscores its importance as a valuable tool in modern chemistry and biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:266353-19-9)Glycine,N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
A1180903
Purity:99%/99%
Quantity:1g/5g
Price ($):242.0/662.0
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